molecular formula C18H12ClF4N3O2S B2785989 N-((5-((2-chloro-6-fluorobenzyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-3-(trifluoromethyl)benzamide CAS No. 872621-15-3

N-((5-((2-chloro-6-fluorobenzyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-3-(trifluoromethyl)benzamide

Cat. No.: B2785989
CAS No.: 872621-15-3
M. Wt: 445.82
InChI Key: QMSPDJYLDIMBTL-UHFFFAOYSA-N
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Description

This compound features a 1,3,4-oxadiazole core substituted with a 2-chloro-6-fluorobenzylthio group at position 5 and a 3-(trifluoromethyl)benzamide moiety at position 2 via a methyl linker. The 1,3,4-oxadiazole ring is a heterocyclic scaffold known for its metabolic stability and bioisosteric properties, often utilized in drug discovery and agrochemicals . The trifluoromethyl group enhances lipophilicity and resistance to oxidative metabolism, while the chloro-fluorobenzylthio substituent may influence target binding affinity and selectivity.

Properties

IUPAC Name

N-[[5-[(2-chloro-6-fluorophenyl)methylsulfanyl]-1,3,4-oxadiazol-2-yl]methyl]-3-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12ClF4N3O2S/c19-13-5-2-6-14(20)12(13)9-29-17-26-25-15(28-17)8-24-16(27)10-3-1-4-11(7-10)18(21,22)23/h1-7H,8-9H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMSPDJYLDIMBTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C(=O)NCC2=NN=C(O2)SCC3=C(C=CC=C3Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12ClF4N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((5-((2-chloro-6-fluorobenzyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-3-(trifluoromethyl)benzamide is a novel compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, antimicrobial effects, and mechanisms of action based on diverse research findings.

  • Molecular Formula : C19H18ClFN4O4S
  • Molecular Weight : 485.0 g/mol
  • CAS Number : 941944-16-7
  • Structure : The compound features a 1,3,4-oxadiazole moiety linked to a trifluoromethylbenzamide, which contributes to its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of oxadiazole derivatives. For instance, compounds similar to this compound have shown significant cytotoxicity against various cancer cell lines:

Compound Cell Line IC50 (µM) Mechanism of Action
5aMCF-70.65Induction of apoptosis
5bU-9372.41Cell cycle arrest
N/AHT-29ModerateDNA damage

These compounds have been reported to induce apoptosis in cancer cells through various pathways, including mitochondrial dysfunction and activation of caspases .

Antimicrobial Activity

The antimicrobial properties of oxadiazole derivatives have also been investigated. Research indicates that certain derivatives exhibit potent activity against both Gram-positive and Gram-negative bacteria:

Microorganism MIC (µg/mL) Activity
Staphylococcus aureus2Excellent
Escherichia coli4Moderate
Pseudomonas aeruginosa8Good

These findings suggest that the oxadiazole scaffold can be optimized for enhanced antimicrobial efficacy .

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Apoptosis Induction : The compound triggers apoptosis in cancer cells through mitochondrial pathways and caspase activation.
  • Cell Cycle Arrest : It has been observed to interfere with cell cycle progression in specific cancer types.
  • Antimicrobial Action : The compound disrupts bacterial cell wall synthesis and inhibits protein synthesis.

Case Studies

  • In Vitro Study on Cancer Cell Lines : A study conducted on MCF-7 and U-937 cell lines demonstrated that derivatives with the oxadiazole moiety significantly reduced cell viability at sub-micromolar concentrations. Flow cytometry analysis confirmed that these compounds induced apoptosis in a dose-dependent manner .
  • Antimicrobial Efficacy Against Resistant Strains : Another investigation assessed the efficacy of oxadiazole derivatives against methicillin-resistant Staphylococcus aureus (MRSA). The results indicated that certain derivatives exhibited lower MIC values compared to standard antibiotics, suggesting their potential as novel therapeutic agents against resistant bacterial strains .

Scientific Research Applications

Pharmacological Applications

  • Anticancer Activity
    • Research indicates that compounds containing oxadiazole derivatives exhibit significant anticancer properties. The presence of the oxadiazole ring is crucial for the compound's ability to induce apoptosis in cancer cells. Studies have shown that similar compounds can selectively target cancer cell lines, demonstrating IC50 values that suggest strong cytotoxic effects against various cancers .
    • For instance, derivatives of oxadiazoles have been synthesized and tested against human lung adenocarcinoma cells, revealing promising results in inhibiting cell proliferation .
  • Antimicrobial Properties
    • The incorporation of halogenated benzyl groups, such as the 2-chloro-6-fluorobenzyl moiety in this compound, has been linked to enhanced antimicrobial activity. Compounds with similar structures have shown efficacy against a range of bacterial strains, indicating potential for development as antimicrobial agents.
  • Neurological Applications
    • Compounds with oxadiazole structures have been investigated for their anticonvulsant properties. For example, related compounds have been tested in animal models for their ability to prevent seizures induced by picrotoxin, suggesting potential applications in treating epilepsy .

Case Studies and Research Findings

StudyFindings
Evren et al. (2019)Demonstrated that oxadiazole derivatives have selective anticancer activity against A549 cells with IC50 values significantly lower than standard treatments .
Mohamed and Ramadan (2020)Investigated thiazole-incorporated quinoline derivatives showing promising anticancer activity against colon carcinoma .
Sayed et al. (2020)Reported on thiazole analogues with notable effectiveness against multiple cancer cell lines compared to standard drugs like cisplatin .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare the target compound with structurally related analogs based on substituents, synthetic routes, purity, and inferred biological activities.

Table 1: Structural and Functional Comparison of 1,3,4-Oxadiazole Derivatives

Compound Name / ID Key Substituents Synthesis Method Purity (%) Biological Activity / Notes Reference
Target Compound 2-Cl-6-F-benzylthio; 3-CF₃-benzamide Not specified in evidence N/A Inferred enzyme inhibition or pesticidal activity
N-(5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-3-CF₃-benzamide (19) 2,3-Dihydrobenzodioxin; 3-CF₃-benzamide Method B (pyridine catalyst) 95–100 Ca²⁺/calmodulin inhibition; white solid
LMM5 4-[Benzyl(methyl)sulfamoyl]-benzamide; 4-methoxybenzyl Purchased (Life Chemicals) N/A Antifungal (tested with fluconazole control)
Diflubenzuron 2,6-Difluorobenzamide; 4-chlorophenyl Commercial synthesis N/A Pesticide (chitin synthesis inhibitor)
N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide Thiazole core; 2,4-difluorobenzamide Pyridine-mediated synthesis N/A PFOR enzyme inhibition; hydrogen-bonded dimers

Key Observations:

Structural Variations and Bioactivity The target compound’s 2-chloro-6-fluorobenzylthio group distinguishes it from ’s compound 19, which has a dihydrobenzodioxin substituent. The benzylthio group may enhance hydrophobic interactions in target binding compared to the ether-linked dihydrobenzodioxin . LMM5 and LMM11 () incorporate sulfamoyl and furan groups, indicating broader antifungal applications. The target compound’s lack of sulfamoyl groups may limit its antifungal utility but improve selectivity for other targets .

Synthetic and Purity Considerations

  • Compound 19 () achieved >95% purity via Method B (pyridine catalyst), a common approach for amide bond formation. The target compound likely requires similar conditions for the benzamide linkage .
  • The thiazole-based analog in used pyridine as a solvent, highlighting the versatility of this catalyst in heterocyclic amide synthesis. However, oxadiazoles generally exhibit greater metabolic stability than thiazoles, as seen in pesticidal analogs like diflubenzuron .

Inferred Functional Insights Pesticidal Potential: The trifluoromethyl and chloro-fluoro substituents align with diflubenzuron (), a chitin synthesis inhibitor. The target compound’s bulkier benzylthio group may enhance membrane penetration in arthropods . Enzyme Inhibition: Compound 19’s Ca²⁺/calmodulin inhibition (IC₅₀ ~0.5 µM) suggests the oxadiazole-trifluoromethylbenzamide scaffold is critical for this activity. The target compound’s benzylthio group could modulate potency or selectivity .

Molecular Interactions

  • The thiazole derivative () forms hydrogen-bonded dimers stabilizing crystal packing. The target compound’s oxadiazole core and benzylthio group may favor π-π stacking or halogen bonding, influencing bioavailability .

Q & A

Q. What are the common synthetic routes for preparing this compound, and what reagents/conditions are critical for its formation?

The synthesis typically involves coupling a 1,3,4-oxadiazole-2-thiol derivative with a halogenated benzyl group (e.g., 2-chloro-6-fluorobenzyl chloride) in the presence of a base like K₂CO₃ in DMF at room temperature . A subsequent step introduces the trifluoromethylbenzamide moiety via nucleophilic substitution or amidation. Key reagents include RCH₂Cl derivatives, and purity is ensured by column chromatography. Reaction monitoring via TLC is essential .

Q. Which spectroscopic techniques are most reliable for characterizing this compound’s structural integrity?

1H/13C NMR spectroscopy is critical for verifying the oxadiazole ring, benzylthio linkage, and trifluoromethyl group. Mass spectrometry (HRMS or ESI-MS) confirms molecular weight, while FT-IR identifies functional groups like C=O (amide) and C-S bonds. Comparative analysis with synthetic intermediates is recommended to resolve ambiguities .

Q. What structural features of this compound influence its reactivity in biological assays?

The 1,3,4-oxadiazole ring enhances metabolic stability, while the trifluoromethyl group increases lipophilicity, improving membrane permeability. The benzylthio linker allows for modular derivatization, and the chloro/fluoro substituents may influence target selectivity via steric or electronic effects .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and reduce byproducts during synthesis?

Systematic screening of solvents (e.g., acetonitrile vs. DMF), bases (K₂CO₃ vs. Cs₂CO₃), and temperatures (room temp vs. 50°C) can enhance efficiency. Catalytic additives like KI may accelerate SN2 reactions. Kinetic studies using in situ NMR or HPLC can identify rate-limiting steps .

Q. What strategies resolve contradictions in reported biological activity data across studies?

Cross-validate assays (e.g., enzyme inhibition vs. cellular viability) to confirm target specificity. Control for batch-to-batch purity variations using HPLC. Use isogenic cell lines or knockout models to isolate confounding factors like off-target effects .

Q. How can researchers interpret complex splitting patterns in NMR spectra caused by fluorine and chlorine substituents?

Fluorine-19 NMR or 2D-COSY/HMBC experiments clarify coupling interactions between fluorine and neighboring protons. Computational tools (e.g., DFT simulations) predict chemical shifts and splitting patterns, aiding spectral assignment .

Q. What computational methods predict the compound’s interactions with biological targets?

Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model binding modes to enzymes like DHFR or kinases. QSAR studies correlate structural motifs (e.g., oxadiazole ring) with activity, guiding rational design .

Q. How can stability issues under varying pH or temperature conditions be mitigated during storage?

Store the compound in anhydrous DMSO at -20°C, protected from light. Conduct accelerated stability studies (40°C/75% RH) to identify degradation pathways. Lyophilization improves shelf life for aqueous formulations .

Methodological Notes

  • Synthetic Protocols : Prioritize inert atmospheres (N₂/Ar) for moisture-sensitive steps .
  • Analytical Cross-Checks : Combine LC-MS with elemental analysis for purity validation .
  • Biological Assays : Include positive controls (e.g., known enzyme inhibitors) and dose-response curves to ensure reproducibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.